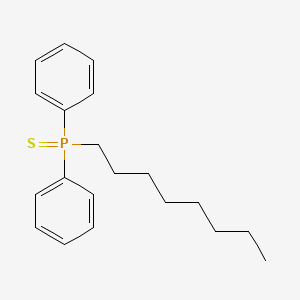![molecular formula C16H14N4 B14307755 5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole CAS No. 111152-96-6](/img/structure/B14307755.png)
5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole is an organic compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of a methyl group, a phenyl group, and a phenyldiazenyl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the phenyldiazenyl group: This step involves the diazotization of aniline to form a diazonium salt, which is then coupled with the pyrazole derivative to introduce the phenyldiazenyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include ethanol, methanol, and acetonitrile, and the reactions are typically carried out under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions
5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while reduction may yield hydrazine derivatives.
科学的研究の応用
5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Materials Science: The compound is used in the development of organic semiconductors and dyes.
Biological Research: It is investigated for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target. It may also interact with cellular receptors, leading to changes in cellular signaling pathways. The exact mechanism of action is often studied using computational methods and experimental techniques such as X-ray crystallography and NMR spectroscopy.
類似化合物との比較
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Similar structure but lacks the phenyldiazenyl group.
4-Phenyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of the phenyldiazenyl group.
1-Phenyl-5-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group.
Uniqueness
5-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-1H-pyrazole is unique due to the presence of the phenyldiazenyl group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of the pyrazole ring with the phenyldiazenyl group enhances its potential as a pharmacologically active molecule.
特性
CAS番号 |
111152-96-6 |
|---|---|
分子式 |
C16H14N4 |
分子量 |
262.31 g/mol |
IUPAC名 |
(5-methyl-1-phenylpyrazol-4-yl)-phenyldiazene |
InChI |
InChI=1S/C16H14N4/c1-13-16(19-18-14-8-4-2-5-9-14)12-17-20(13)15-10-6-3-7-11-15/h2-12H,1H3 |
InChIキー |
WEFKQYDTNMIAPI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1C2=CC=CC=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


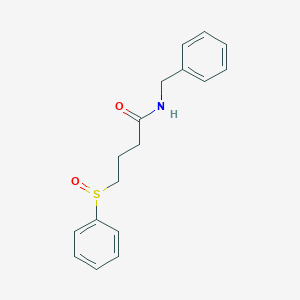

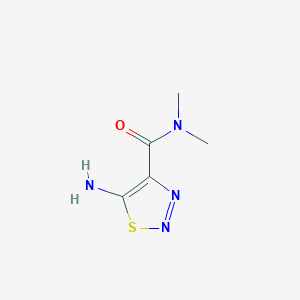
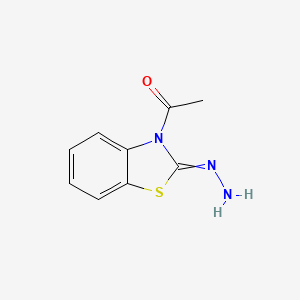
![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)
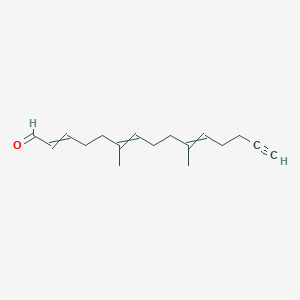
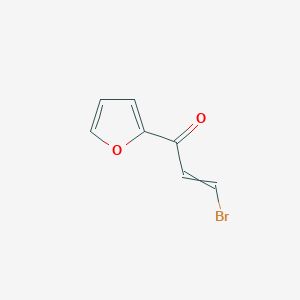
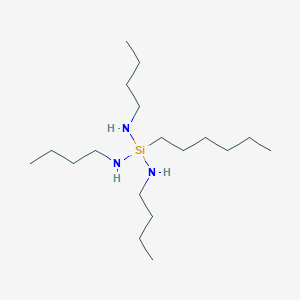

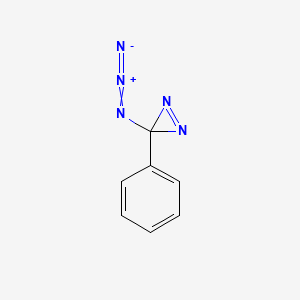
![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)
![2-(2-Chloroprop-2-en-1-yl)bicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14307737.png)

